![molecular formula C8H18N2S B13646000 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol](/img/structure/B13646000.png)
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is a chemical compound with a unique structure that includes a piperazine ring substituted with two methyl groups and an ethane-1-thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol typically involves the reaction of 1,4-dimethylpiperazine with ethane-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: The corresponding thiol is formed.
Substitution: Substituted piperazine derivatives are formed.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The piperazine ring can interact with receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine
- 1-(1,4-Dimethylpiperazin-2-yl)ethanone
Uniqueness
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is unique due to the presence of both a thiol group and a piperazine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Eigenschaften
Molekularformel |
C8H18N2S |
---|---|
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
1-(1,4-dimethylpiperazin-2-yl)ethanethiol |
InChI |
InChI=1S/C8H18N2S/c1-7(11)8-6-9(2)4-5-10(8)3/h7-8,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
PTJSBWHAHVVESA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CN(CCN1C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.